molecular formula C17H21NO4 B6215961 2-[(tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2742657-09-4

2-[(tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B6215961
CAS No.: 2742657-09-4
M. Wt: 303.4
InChI Key:
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Description

Synthesis Analysis

The synthesis of this compound involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This compound is used in the efficient synthesis of rigid dipeptide mimetics, valuable in peptide-based drug discovery.


Molecular Structure Analysis

This compound has a bicyclic structure, an amine group that is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid group. The InChI code for this compound is 1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(5-7)8(12)9(13)14/h6-8H,4-5H2,1-3H3, (H,13,14) .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 227.26 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the search results.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid involves the protection of the amine group, followed by the formation of the bicyclic ring system and subsequent deprotection of the amine group to yield the final product.", "Starting Materials": [ "Phenylacetic acid", "Tert-butyl carbamate", "Sodium hydroxide", "Benzyl bromide", "Sodium bicarbonate", "Acetic anhydride", "Sodium borohydride", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Phenylacetic acid is reacted with tert-butyl carbamate in the presence of sodium hydroxide to form the corresponding tert-butyl ester.", "The tert-butyl ester is then reacted with benzyl bromide to form the benzyl protected amine.", "The benzyl protected amine is then cyclized using sodium bicarbonate to form the bicyclic ring system.", "The resulting product is then deprotected using hydrochloric acid to remove the benzyl group and sodium borohydride to reduce the carbonyl group.", "The final product is obtained by acidification with hydrochloric acid and extraction with ethyl acetate, followed by purification using column chromatography." ] }

CAS No.

2742657-09-4

Molecular Formula

C17H21NO4

Molecular Weight

303.4

Purity

95

Origin of Product

United States

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